5-(Tert-butyl)-2-methyl-3-furamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-methylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERNMWLTDZPEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351587 | |
| Record name | 5-(tert-butyl)-2-methyl-3-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727243 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175276-67-2 | |
| Record name | 5-(1,1-Dimethylethyl)-2-methyl-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(tert-butyl)-2-methyl-3-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Tert Butyl 2 Methyl 3 Furamide and Its Analogues
Historical Development of Furan-3-carboxamide (B1318973) Synthesis
The synthesis of furan (B31954) derivatives has a long history, with early methods like the Paal-Knorr synthesis providing a foundational route to the furan ring from 1,4-dicarbonyl compounds. google.com However, the direct and regioselective functionalization of the furan ring, especially at the 3-position, presented a considerable challenge. Historically, the preparation of furan-3-carboxamides often involved multi-step sequences. A common strategy involved the synthesis of a furan-3-carboxylic acid or its ester, followed by conversion to the corresponding acyl chloride and subsequent amidation. google.com For instance, German patents from the mid-20th century describe the synthesis of fungicidally active furan-3-carboxamides from 3-furoic acids. google.com These early methods laid the groundwork for the development of more sophisticated and efficient synthetic protocols.
Classical Synthetic Routes to the Furan Core and Amide Formation
Classical approaches to furan-3-carboxamides have traditionally relied on the construction of the furan ring followed by the introduction or modification of the carboxamide group. These methods often involve condensation reactions and multi-step sequences to build the desired molecular architecture.
Condensation Reactions in Furan-3-carboxamide Synthesis
Condensation reactions are a cornerstone of furan synthesis. A notable method for preparing furan-3-carboxylic acid derivatives involves the aromatization of a 4-trichloroacetyl-2,3-dihydrofuran intermediate. nih.govresearchgate.net This precursor can then undergo nucleophilic displacement of the trichloromethyl group with various amines to directly yield furan-3-carboxamides. researchgate.net This approach offers a convenient route to a range of N-substituted furan-3-carboxamides with yields reportedly ranging from 68-98%, depending on the amine used. researchgate.net When less reactive arylamines are employed, a two-step process is often necessary, involving hydrolysis of the trichloromethyl group to the carboxylic acid, followed by conversion to the acyl chloride and subsequent reaction with the arylamine. researchgate.net
Another classical approach involves the reaction of furoyl chlorides with amines. researchgate.net This is a general and widely used method for amide bond formation. The requisite furoyl chlorides are typically prepared from the corresponding furoic acids by treatment with reagents such as thionyl chloride. researchgate.net
| Precursor | Reagent | Product | Yield | Reference |
| 4-Trichloroacetyl-2,3-dihydrofuran | Alkyl amines | Furan-3-carboxamides | 68-98% | researchgate.net |
| Furan-3-carboxylic acid | Thionyl chloride, then amine | Furan-3-carboxamide | Not specified | researchgate.net |
Multi-step Reaction Sequences for Complex Analogues
The synthesis of more complex or highly substituted furan-3-carboxamide analogues often necessitates multi-step reaction sequences. These sequences allow for the precise installation of various functional groups on the furan ring. For example, the synthesis of certain furan derivatives condensed with carbohydrates involves the initial preparation of aminosugar or aminocyclitol intermediates, which are then condensed with a suitable furan derivative, such as a furoyl chloride. researchgate.net
The Feist-Benary furan synthesis, an older but still relevant method, provides another pathway to functionalized furans that can be subsequently converted to carboxamides. google.com This reaction involves the condensation of an α-halo ketone or aldehyde with a β-dicarbonyl compound in the presence of a base.
Modern Catalytic Approaches for Furan-3-carboxamide Construction
Contemporary organic synthesis has seen a surge in the development of catalytic methods for the construction of heterocyclic systems, including furans. These modern approaches often offer improved efficiency, selectivity, and functional group tolerance compared to classical methods.
Copper-catalyzed reactions have emerged as a powerful tool for furan synthesis. One such method involves the reaction of O-acetyl oximes with β-ketoesters or β-ketonitriles. nih.gov This copper-catalyzed heteroannulation provides a route to polysubstituted furans. The resulting furan-3-carbonitriles can then be converted to the corresponding carboxamides. nih.gov
Palladium and copper co-catalyzed cross-coupling reactions are also employed in the synthesis of substituted furans. For instance, the coupling of (Z)-β-bromoenol acetates with terminal alkynes can lead to conjugated enyne acetates, which can then undergo iodocyclization to form 2,5-disubstituted 3-iodofurans. organic-chemistry.org The iodo group can then be further functionalized.
Iron(III) chloride has been used as a catalyst for the reaction of propargylic acetates with enoxysilanes to form γ-alkynyl ketones, which can then be cyclized to trisubstituted furans in the presence of an acid catalyst like TsOH. organic-chemistry.org
Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies
The synthesis of deuterated and other isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and studying metabolic pathways. Deuterium (B1214612) labeling can be achieved through various methods, including the use of deuterated reagents or through H/D exchange reactions. princeton.edu
For instance, deuterated aldehydes and isonitriles have been used in multicomponent reactions to produce deuterated drug-like molecules. nih.gov This approach allows for the site-selective incorporation of deuterium. In the synthesis of deuterated imidazo[1,2-a]pyridine-3-carboxamides, a Pd/C-Pt/C catalyst system was used under a deuterium gas atmosphere with D₂O as the solvent to achieve deuterium incorporation at specific positions. nih.gov
The synthesis of deuterated amines can be accomplished by the reduction of deuterated amides. epj-conferences.org For example, deuterated n-octanamide was reduced using LiAlH₄ to yield deuterated n-octylamine. epj-conferences.org Acid-catalyzed isotopic exchange is another common method, where a compound is treated with a deuterated acid in heavy water to exchange protons for deuterons. researchgate.net These techniques could be readily applied to the synthesis of deuterated 5-(tert-butyl)-2-methyl-3-furamide to probe its formation mechanism or biological activity.
| Labeling Strategy | Method | Application | Reference |
| Site-selective deuteration | Use of deuterated aldehydes/isonitriles in MCRs | Preparation of deuterated drug-like molecules | nih.gov |
| Catalytic H/D exchange | Pd/C-Pt/C catalyst, D₂ gas, D₂O solvent | Synthesis of deuterated heterocycles | nih.gov |
| Reduction of labeled precursors | LiAlH₄ reduction of deuterated amides | Synthesis of deuterated amines | epj-conferences.org |
| Acid-catalyzed exchange | Deuterated acid in D₂O | General method for introducing deuterium | researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization Techniques in Furan 3 Carboxamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR data for 5-(tert-butyl)-2-methyl-3-furamide are not available in the reviewed literature.
¹H NMR Spectroscopic Analysis
Specific proton chemical shifts, coupling constants, and signal multiplicities for this compound have not been documented.
¹³C NMR Spectroscopic Analysis
A detailed carbon NMR spectrum, including chemical shifts for the furan (B31954) ring, tert-butyl group, methyl group, and amide carbonyl carbon of this compound, is not available.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
No published studies were found that report the use of COSY, HSQC, or HMBC experiments to definitively assign the proton and carbon signals and elucidate the connectivity of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While general mass spectrometry techniques are applied to furan derivatives, specific high-resolution mass spectrometry and tandem mass spectrometry data for this compound are absent from the available scientific literature.
High-Resolution Mass Spectrometry (HRMS)
There is no reported HRMS data to confirm the elemental composition and exact mass of this compound.
Tandem Mass Spectrometry (MS/MS)
No MS/MS studies have been published that would provide insight into the fragmentation pathways of the this compound molecular ion, which would be essential for its structural confirmation and for distinguishing it from potential isomers.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Process Monitoring
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the functional groups present in a molecule. They are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
The vibrational spectra of furan-3-carboxamides are characterized by specific absorption bands that confirm the presence of key functional groups. For instance, the furan ring itself exhibits characteristic C-H, C-C, and C-O stretching and bending vibrations. Theoretical studies using Density Functional Theory (DFT) on furan and its derivatives have shown that C-C symmetric and asymmetric stretching vibrations typically occur in the range of 1414–1033 cm⁻¹. globalresearchonline.net The C=C stretching vibrations are also prominent features in the spectra. globalresearchonline.net
For furan-3-carboxamides, the amide functional group gives rise to distinct and strong absorption bands. The carbonyl (C=O) stretching vibration of the amide is typically observed in the region of 1630-1680 cm⁻¹, and its exact position can be influenced by hydrogen bonding and the electronic environment. The N-H stretching vibrations of the amide group usually appear as one or two bands in the 3100-3500 cm⁻¹ region. The presence and characteristics of these bands are crucial for confirming the successful synthesis of the amide.
A study on the synthesis of various furan-3-carboxamides highlighted the use of FT-IR to validate the presence of carbonyl (C=O) and amide (N-H) functional groups. In the context of this compound, one would expect to observe these characteristic amide bands, in addition to vibrations associated with the tert-butyl and methyl groups, and the substituted furan ring.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretching | 3100 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Alkyl C-H | Stretching | 2850 - 2960 |
| Amide C=O | Stretching | 1630 - 1680 |
| Furan Ring C=C | Stretching | ~1500 - 1600 |
| Furan Ring C-O-C | Stretching | ~1000 - 1300 |
Raman spectroscopy is particularly well-suited for in-situ reaction monitoring, a key component of Process Analytical Technology (PAT). oxinst.com PAT is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials to ensure final product quality. stepscience.comfda.gov Raman spectroscopy's advantages for this purpose include its non-destructive nature, the ability to use fiber optics for remote sampling, and its low sensitivity to water, which is a common solvent.
In the synthesis of furan-3-carboxamides, Raman spectroscopy can be used to monitor the disappearance of reactants and the appearance of the product in real-time. oxinst.com For example, by tracking the intensity of a characteristic Raman band of the product, such as the amide C=O stretch, the reaction kinetics can be determined. oxinst.com This real-time data allows for precise control over reaction parameters, leading to improved yield, purity, and process consistency. The use of in-situ FT-IR or Raman spectroscopy can help pinpoint rate-limiting steps in the synthesis.
PAT, supported by techniques like Raman spectroscopy, facilitates a shift from traditional quality control, which relies on testing the final product, to a more proactive approach of building quality into the product by design (Quality by Design, QbD). longdom.org This approach is increasingly being adopted in the pharmaceutical and chemical industries to enhance process understanding and control. longdom.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For furan and its derivatives, the most common electronic transitions are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. globalresearchonline.net
The absorption spectrum of furan typically shows a strong absorption band around 200-220 nm, corresponding to a π → π* transition. acs.org The substitution pattern on the furan ring can significantly influence the wavelength of maximum absorption (λmax) and the molar absorptivity. In a study on furan derivatives, it was noted that the λmax can shift to longer wavelengths (a bathochromic or red shift) with increasing substitution or conjugation. nih.gov For furan-3-carboxamides, the presence of the carboxamide group conjugated with the furan ring is expected to influence the electronic transitions. A study on furanilides showed that the ground-state absorption spectrum can be red-shifted depending on the molecular structure, which can provide insights into the planarity and resonance stabilization of the molecule. acs.org
| Compound Type | Transition | Expected λmax (nm) | Notes |
|---|---|---|---|
| Furan | π → π | ~200-220 | Base furan ring absorption. acs.org |
| Substituted Furans | π → π | >220 | Bathochromic shift with increased substitution/conjugation. nih.gov |
| Furan-3-carboxamides | π → π* | Variable | Depends on the specific substituents and their electronic effects. |
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods in chemical research.
HPLC is a cornerstone technique for the purification and purity assessment of non-volatile compounds like furan-3-carboxamides. It separates components based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). The purity of synthesized furan-3-carboxamide (B1318973) derivatives is often determined by HPLC analysis, with a purity of >95% being a common target for further studies. reactionbiology.com
For the analysis of furan derivatives, reversed-phase HPLC with a C8 or C18 column is frequently employed. A gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like acetic acid) and an organic solvent (like methanol (B129727) or acetonitrile) is typically used to achieve good separation. nih.gov A Diode Array Detector (DAD) is often used in conjunction with HPLC, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. nih.gov The retention time of a compound in a specific HPLC system is a characteristic property that can be used for its identification.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. In the context of furan-3-carboxamide synthesis, GC-MS is particularly useful for identifying and quantifying volatile byproducts that may be formed during the reaction.
The synthesis of furan derivatives can sometimes lead to the formation of volatile impurities. restek.com GC-MS, often coupled with a headspace sampling technique like solid-phase microextraction (SPME), is highly effective for detecting these trace-level volatile compounds. nih.govnih.gov The gas chromatograph separates the volatile components of a sample, and the mass spectrometer then fragments each component and provides a unique mass spectrum, which acts as a "molecular fingerprint" for identification. thermofisher.com For instance, in the broader context of furan analysis in food, GC-MS is the standard method for detecting furan and its volatile derivatives. restek.commdpi.com
| Technique | Stationary Phase (Column) | Mobile/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | Reversed-phase (e.g., C8, C18) | Acetonitrile (B52724)/Methanol and Water (gradient) | Diode Array Detector (DAD) | Purity assessment of furan-3-carboxamides. reactionbiology.comnih.gov |
| GC-MS | Porous Layer Open Tubular (PLOT) or similar | Helium | Mass Spectrometer (MS) | Analysis of volatile byproducts. thermofisher.commdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the selective and sensitive detection of furan-3-carboxamide derivatives, such as this compound, within complex biological or environmental matrices. The coupling of liquid chromatography's separation power with the high specificity and sensitivity of tandem mass spectrometry enables robust quantification and structural confirmation, even at trace levels. nih.govnih.gov This is particularly crucial in metabolomics, food safety, and environmental analysis, where target analytes are often present among a multitude of interfering substances. nih.govnih.gov
The analysis of complex mixtures by LC-MS/MS involves a multi-step workflow. Initially, a sample preparation procedure is employed to extract the analyte of interest and remove matrix components that could interfere with the analysis. nih.gov This is followed by chromatographic separation, typically using a reversed-phase column, which separates compounds based on their hydrophobicity. The eluent from the LC system is then introduced into the mass spectrometer's ion source, where molecules are ionized. In the mass spectrometer, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity for quantitative analysis. nih.govresearchgate.net
For a compound like this compound, a typical LC-MS/MS method would be developed using electrospray ionization (ESI) in positive mode, which is well-suited for molecules containing nitrogen atoms that can be readily protonated. The selection of precursor and product ions is fundamental to the specificity of the assay. The molecular weight of this compound (C₁₀H₁₅NO₂) is 181.23 g/mol . Therefore, the protonated precursor ion [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 182.2.
Fragmentation of this precursor ion would be predicted to occur at the most labile bonds. A characteristic fragmentation pathway for tert-butylated compounds is the loss of a methyl radical (CH₃•, ~15 Da) or a neutral loss of isobutylene (B52900) (C₄H₈, ~56 Da). researchgate.net Another likely fragmentation would involve the cleavage of the amide bond.
Detailed Research Findings
While specific studies on this compound are not extensively published, research on analogous furan derivatives and carboxamides provides a strong framework for its analysis. For instance, methods developed for furan derivatives in food matrices like coffee demonstrate the utility of C18 columns for separation. nih.gov Mobile phases typically consist of an aqueous component with an acid modifier like formic acid to promote protonation, and an organic solvent such as acetonitrile or methanol. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities.
Method validation for such analyses, as demonstrated in studies of other furan derivatives, typically involves assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). acs.orgmdpi.com For example, a study on furan fatty acids achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL using a derivatization strategy, highlighting the high sensitivity attainable with LC-MS/MS. nih.gov Precision is evaluated through intra- and inter-day variability, with relative standard deviations (RSDs) often below 15% being acceptable. nih.gov
The tables below outline hypothetical, yet scientifically grounded, parameters for the LC-MS/MS analysis of this compound based on established methodologies for similar compounds.
Table 1: Hypothetical Liquid Chromatography Parameters for this compound Analysis
| Parameter | Value/Description |
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | C18 reverse-phase (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, linear ramp to 95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Hypothetical Mass Spectrometry Parameters for this compound
| Parameter | Value/Description |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (m/z) | 182.2 |
| Primary Product Ion (m/z) | 126.1 (Loss of isobutylene, C₄H₈) |
| Secondary Product Ion (m/z) | 167.2 (Loss of methyl, CH₃) |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
These tables provide a robust starting point for method development for the quantitative analysis of this compound in complex mixtures. The primary MRM transition (182.2 → 126.1) would typically be used for quantification due to its likely higher abundance and specificity, while the secondary transition (182.2 → 167.2) would serve as a qualifier to confirm the identity of the compound.
Chemical Reactivity and Transformation Studies of 5 Tert Butyl 2 Methyl 3 Furamide
Reactivity of the Furan (B31954) Ring System in Amide Derivatives
Furan and its derivatives are known for their high reactivity in various chemical transformations. ijabbr.com The furan ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The substituents on the furan ring play a crucial role in directing the regioselectivity and modulating the reactivity of these reactions.
Functional Group Interconversions on the Amide Moiety
The amide functional group in 5-(tert-butyl)-2-methyl-3-furamide can undergo a variety of chemical transformations. These reactions allow for the synthesis of a diverse range of derivatives with potentially different biological activities.
Common interconversions of the primary amide include:
Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 5-(tert-butyl)-2-methyl-3-furoic acid, and ammonia.
Reduction: The amide can be reduced to the corresponding amine, [5-(tert-butyl)-2-methyl-furan-3-yl]methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Dehydration: Treatment with dehydrating agents can convert the primary amide into a nitrile, 5-(tert-butyl)-2-methyl-3-furonitrile.
Hofmann Rearrangement: This reaction can be used to convert the primary amide into a primary amine with one less carbon atom, 5-(tert-butyl)-2-methylfuran-3-amine, via an isocyanate intermediate.
These transformations provide synthetic routes to other important classes of furan derivatives.
Electrophilic Aromatic Substitution Reactions
The furan ring in this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. ucla.edu The position of substitution on the furan ring is directed by the existing substituents.
The methyl group at the 2-position is an activating group and an ortho-, para-director. However, in a furan ring, the positions adjacent to the oxygen (2 and 5) are the most reactive. The tert-butyl group at the 5-position is also an activating group and directs incoming electrophiles to the ortho and para positions. ucalgary.ca Due to the steric hindrance from the bulky tert-butyl group, electrophilic attack is most likely to occur at the less hindered 4-position of the furan ring. ucalgary.ca
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the furan ring.
Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl) onto the furan ring.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) onto the furan ring.
Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group onto the furan ring, respectively. ucla.edu
The specific conditions required for these reactions would need to be carefully controlled to achieve the desired substitution product and avoid potential side reactions or degradation of the starting material.
Nucleophilic Addition and Substitution Pathways
While electrophilic attack on the furan ring is more common, nucleophilic reactions can also occur, particularly at the carbon atoms of the amide group. The carbonyl carbon of the amide is electrophilic and can be attacked by nucleophiles.
Furthermore, under certain conditions, nucleophilic aromatic substitution (SNAr) could potentially occur, although this is less favorable for electron-rich rings like furan unless a strong electron-withdrawing group is present and a good leaving group is attached to the ring.
Oxidative and Reductive Transformations
The furan ring is sensitive to oxidation. nih.gov Strong oxidizing agents can lead to ring opening and degradation. The oxidation of furans can proceed through the formation of an epoxide intermediate, which can then rearrange to a cis-enedione. nih.gov The substituents on the furan ring can influence the stability of these intermediates. nih.gov
Reductive transformations of the furan ring can also be achieved. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding the corresponding tetrahydrofuran (B95107) derivative. The specific conditions of the hydrogenation (catalyst, pressure, temperature) will determine the extent of reduction.
Photochemical and Thermochemical Reactions
The study of photochemical and thermochemical reactions of furan derivatives can reveal unique transformation pathways. Upon exposure to UV light, furans can undergo various reactions, including cycloadditions and rearrangements. The specific outcomes are dependent on the wavelength of light and the presence of other reactants.
Thermochemical reactions, or reactions induced by heat, can also lead to rearrangements or degradation of the molecule. For instance, some furans are known to undergo Diels-Alder reactions, acting as dienes. The stability of this compound at elevated temperatures would be a key factor in its handling and processing.
Degradation Pathways and Stability Studies under Controlled Conditions
Understanding the degradation pathways and stability of this compound is crucial for its storage and application. Stability studies under controlled conditions (e.g., pH, temperature, light exposure) can identify the factors that lead to its decomposition.
For example, the amide linkage can be susceptible to hydrolysis under acidic or basic conditions, as mentioned earlier. The furan ring itself can be prone to degradation in the presence of strong acids or oxidizing agents. ijabbr.comnih.gov Studies on the degradation of similar furan-containing compounds have shown that the furan ring can be a site of metabolic breakdown in biological systems. nih.gov
Interactive Data Table: Reactivity Summary
| Reaction Type | Substrate Moiety | Key Reactive Site(s) | Expected Products | Influencing Factors |
| Electrophilic Aromatic Substitution | Furan Ring | C4-position | Substituted furan derivatives | Nature of electrophile, steric hindrance from tert-butyl group |
| Amide Hydrolysis | Amide | Carbonyl carbon | Carboxylic acid and ammonia | pH, temperature |
| Amide Reduction | Amide | Carbonyl carbon | Primary amine | Strength of reducing agent |
| Oxidation | Furan Ring | Double bonds | Ring-opened products (e.g., enediones) | Oxidizing agent, reaction conditions |
| Catalytic Hydrogenation | Furan Ring | Double bonds | Tetrahydrofuran derivative | Catalyst, pressure, temperature |
Computational and Theoretical Chemistry Approaches in Furan 3 Carboxamide Research
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide data on molecular geometry, energy levels, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Energies
No specific Density Functional Theory (DFT) studies detailing the optimized molecular geometry or energetic profile of 5-(tert-butyl)-2-methyl-3-furamide have been published. For the general class of furan-carboxamides, DFT has been used to predict electronic structure and properties. For instance, studies on other furan (B31954) derivatives have employed DFT to calculate parameters like the HOMO-LUMO energy gap and analyze electron density distribution. nih.gov However, without specific calculations for the title compound, its precise bond lengths, angles, and conformational energies remain undetermined from a theoretical standpoint.
Ab Initio Methods for High-Level Electronic Structure Analysis
Similarly, there is no available research that has applied high-level ab initio methods to analyze the electronic structure of this compound. Such calculations would offer a more precise understanding of its electronic properties, independent of the empirical parameters sometimes used in other methods.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules, have not been specifically reported for this compound. MD studies are invaluable for understanding how a molecule like this might behave in a biological system, for instance, by simulating its interaction with a protein target. plos.org Such simulations provide insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. The absence of this data means the dynamic behavior and potential biological interactions of this specific furan derivative are currently unknown from a computational perspective.
Reaction Mechanism Elucidation via Computational Transition State Analysis
The synthesis of furan derivatives has been a subject of computational investigation to elucidate reaction mechanisms. acs.orgrsc.org These studies often involve calculating the energies of transition states to understand reaction pathways and kinetics. However, no computational analysis of the transition states involved in the synthesis or reactions of this compound has been documented. Such research would clarify the mechanistic details of its formation and reactivity.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational methods are frequently used to predict spectroscopic properties like NMR and IR spectra, which can then be used to validate experimental findings. nih.govmanchester.ac.ukiucr.org While experimental spectroscopic data may exist in commercial or private databases, published computational studies predicting the NMR, IR, or UV-Vis spectra of this compound are absent from the scientific literature. These calculations would be crucial for confirming its structure and understanding its spectroscopic signatures.
Chemoinformatics and Database Mining for Related Furan-3-carboxamides
Chemoinformatics and database mining have become indispensable tools in modern medicinal chemistry and materials science, providing powerful methodologies for exploring the vast chemical space of furan-3-carboxamide (B1318973) derivatives. These computational approaches enable the systematic analysis of chemical databases, the prediction of molecular properties, and the identification of novel compounds with desired biological activities or material characteristics. By leveraging large datasets and sophisticated algorithms, researchers can accelerate the discovery and development process for compounds related to this compound.
A primary application of these techniques in furan-3-carboxamide research is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov For instance, in the investigation of furan-3-carboxamides for antimicrobial properties, QSAR models are developed to understand how variations in chemical structure affect their efficacy against different microorganisms. nih.gov This involves calculating a wide range of molecular descriptors for each compound and using statistical methods to find the parameters that best predict activity.
Database mining is another crucial strategy. Public and private chemical databases such as PubChem and ChEMBL contain information on millions of compounds, including furan-3-carboxamides and their analogues. nih.govnih.gov Researchers can mine these databases to identify compounds with structural similarities to a lead molecule, such as this compound, or to find molecules that are predicted to have specific properties. This "scaffold hopping" approach, where a core molecular structure is replaced with a functionally similar one, has been successfully used to discover new antitumor agents based on a furan-carboxamide framework. reactionbiology.com
Virtual screening, often facilitated by molecular docking, is a powerful chemoinformatic technique used to screen large libraries of virtual compounds against a specific biological target. While direct studies on this compound are limited, research on related furan carboxamides demonstrates the utility of this approach. For example, furan-2-carboxamide derivatives have been screened computationally against the LasR protein in P. aeruginosa to identify potential antibiofilm agents and against Monkeypox virus (MPXV) proteins to find antiviral candidates. researchgate.netplos.org These studies use docking algorithms to predict the binding mode and affinity of each molecule within the target's active site, prioritizing a smaller, more manageable number of compounds for laboratory synthesis and testing. plos.org The stability of these predicted ligand-protein complexes is often further evaluated using molecular dynamics (MD) simulations. plos.org
The foundation of these computational methods lies in the accurate calculation of chemical and physical properties from a molecule's 2D or 3D structure. Databases like PubChem provide a wealth of computed data for individual compounds, including the target molecule and its relatives. nih.govnih.govuni.lu These descriptors are critical for building QSAR models and for filtering compound libraries based on drug-likeness criteria, such as Lipinski's rule of five. plos.org
Interactive Data Tables
Below are interactive tables summarizing key data points relevant to the chemoinformatic analysis of furan-3-carboxamides.
Table 1: Computed Physicochemical Properties of Selected Furan Carboxamides
This table presents key computed descriptors that are often used in chemoinformatic analyses to predict the pharmacokinetic and pharmacodynamic properties of compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Topological Polar Surface Area (TPSA) (Ų) | Reference |
| 5-(tert-butyl)-2-methyl-N-(5-methyl-3-isoxazolyl)-3-furamide | C14H18N2O3 | 262.30 | 3.1 | 68.3 | nih.gov |
| Furan-3-carboxamide | C5H5NO2 | 111.10 | 0.1 | 56.2 | nih.gov |
| 5-tert-butylfuran-2-carboxamide | C9H13NO2 | 167.20 | 1.9 | Not Specified | uni.lu |
| N-(sec-butyl)-2-furamide | C9H13NO2 | 167.20 | Not Specified | Not Specified | nih.gov |
Note: XLogP3-AA is a computed measure of hydrophobicity, a key factor in drug absorption. TPSA is an indicator of a molecule's ability to cross cell membranes.
Table 2: Examples of Database Mining and Virtual Screening in Furan Carboxamide Research
This table highlights specific research examples where computational techniques have been applied to discover or design furan carboxamides with potential therapeutic applications.
| Research Area | Technique(s) Used | Biological Target | Key Findings | Reference |
| Antimicrobial Activity | QSAR | Various microorganisms | Established a correlation between physicochemical parameters and antimicrobial activity. | nih.gov |
| Antitumor Agents | Scaffold Hopping, Molecular Docking | Duplex DNA, Topoisomerase 1 & 2 | Replacement of a naphthoindole-dione core with an anthra[2,3-b]furan-5,10-dione scaffold yielded potent antitumor compounds. | reactionbiology.com |
| Antibiofilm Activity | Bioisosteric Replacement, Molecular Docking | LasR protein (P. aeruginosa) | Replacement of a furanone ring with a furan-2-carboxamide moiety led to compounds with significant antibiofilm activity. | researchgate.net |
| Antiviral Activity | Molecular Docking, MD Simulations | Monkeypox Virus (MPXV) DNA Polymerase & A42R Protein | Identified a furan-2-carboxamide derivative with high predicted binding affinity to the A42R protein. | plos.org |
Biological System Interactions and Metabolomic Investigations of 5 Tert Butyl 2 Methyl 3 Furamide
Role as an Endogenous Metabolite or Modulator in Fungal Systems
While direct evidence for 5-(Tert-butyl)-2-methyl-3-furamide as an endogenous metabolite in fungal systems remains to be explicitly detailed in the scientific literature, studies on structurally similar compounds suggest a significant role for the furan-3-carboxamide (B1318973) scaffold in fungal biology. The presence and modulation of these compounds in response to external stimuli or during host-pathogen interactions point towards their involvement in key physiological processes.
Metabolomic studies of the pathogenic fungus Ustilaginoidea virens, the causative agent of rice false smut, have provided indirect but compelling evidence for the role of furan-3-carboxamide derivatives in fungal growth and metabolism. In a study investigating the effects of the antifungal compound chelerythrine on U. virens, a related compound, 5-(tert-butyl)-2-methyl-N-(5-methyl-3-isoxazolyl)-3-furamide, was identified as a key metabolite. Treatment with chelidonine, a compound related to chelerythrine, led to a decreased abundance of this furan-3-carboxamide, which was correlated with the regulation of cell growth. This suggests that compounds with this chemical backbone are integral to the normal growth processes of the fungus.
Metabolomic profiling has become a powerful tool to understand the complex biochemical changes that occur in an organism in response to various stimuli. In the context of furan-3-carboxamides, such analyses have revealed significant alterations in the metabolic landscape of organisms interacting with these compounds.
In the aforementioned study on Ustilaginoidea virens, the treatment with chelerythrine not only downregulated 5-(tert-butyl)-2-methyl-N-(5-methyl-3-isoxazolyl)-3-furamide but also caused shifts in other metabolic pathways. For instance, undecanedioic acid, which is involved in cell wall function and membrane assembly, was found in higher abundance in the treatment group, indicating that the drug affected cell membrane synthesis. Conversely, monoacylglycerol, a lipid metabolite involved in cell membrane synthesis and self-repair, was downregulated.
Furthermore, in a separate investigation on the interaction between soybean seeds and the pathogenic fungus Fusarium fujikuroi, a different furan-3-carboxamide derivative, N-butyl-2-methyl-5-(piperidinosulfonyl)-3-furamide, was found to be significantly upregulated in the soybean seeds upon infection nih.gov. This suggests a role for this class of compounds in the defense response of plants against fungal pathogens.
The following interactive table summarizes the differential expression of key metabolites in Ustilaginoidea virens when exposed to chelerythrine, highlighting the modulation of a furan-3-carboxamide derivative and other related metabolites.
| Metabolite | Ion Mode | Change in Abundance | Potential Role |
| 5-(tert-butyl)-2-methyl-N-(5-methyl-3-isoxazolyl)-3-furamide | Negative | Downregulated | Regulation of cell growth |
| Undecanedioic acid | Negative | Upregulated | Cell wall function, membrane assembly |
| Monoacylglycerol (MAG) | Negative | Downregulated | Cell membrane synthesis, self-repair |
| Melatonin | Negative | Upregulated | Stress response |
| Palmitic acid | Negative | Upregulated | Fatty acid metabolism |
Regulation of Cellular Processes by Furan-3-carboxamide Metabolites
The observed changes in the abundance of furan-3-carboxamide derivatives during fungal growth and in response to external stressors strongly suggest their involvement in the regulation of crucial cellular processes. The downregulation of 5-(tert-butyl)-2-methyl-N-(5-methyl-3-isoxazolyl)-3-furamide in U. virens treated with an antifungal agent points to its potential role as a positive regulator of cell proliferation or a component of a pathway essential for viability.
Conversely, the upregulation of N-butyl-2-methyl-5-(piperidinosulfonyl)-3-furamide in soybean seeds during a fungal infection suggests that furan-3-carboxamides may also function as signaling molecules in host-pathogen interactions, potentially as part of the plant's defense mechanism nih.gov. This dual role, as both a potential endogenous regulator in fungi and a response molecule in plants, highlights the functional versatility of the furan-3-carboxamide scaffold.
Mechanistic Insights into Metabolic Pathway Modulation
While the precise mechanisms through which this compound and its analogs modulate metabolic pathways are not yet fully elucidated, the available data allows for informed hypotheses. The observed downregulation of the related furan-3-carboxamide in U. virens concurrently with changes in lipid and cell wall-related metabolites suggests a potential link to pathways involved in maintaining cellular integrity.
It is plausible that these compounds act as signaling molecules that influence the expression or activity of enzymes involved in these pathways. For example, they could be allosteric regulators of key enzymes or act as ligands for transcription factors that control the expression of genes related to cell growth and stress response. The broad-ranging metabolic shifts observed in metabolomic studies indicate that furan-3-carboxamides may act on upstream regulatory points that have cascading effects on multiple downstream pathways.
Enzymatic Biotransformations of this compound
The enzymatic biotransformation of xenobiotics and endogenous metabolites is a fundamental process in all living organisms, including fungi. While specific enzymatic reactions involving this compound have not been documented, it is possible to infer potential biotransformation pathways based on the known metabolism of furan-containing compounds and the enzymatic capabilities of fungi.
Fungi possess a diverse array of enzymes, such as cytochrome P450 monooxygenases, hydrolases, and transferases, that can modify a wide range of substrates. Potential biotransformations of this compound could include:
Hydroxylation: The tert-butyl group or the methyl group on the furan (B31954) ring could be hydroxylated by cytochrome P450 enzymes. This would increase the polarity of the molecule, facilitating further metabolism or excretion.
Oxidation: The methyl group could be oxidized to a carboxylic acid.
Amide Hydrolysis: The amide bond could be cleaved by an amidase, yielding 5-(tert-butyl)-2-methyl-3-furancarboxylic acid and ammonia.
Conjugation: The parent compound or its hydroxylated metabolites could be conjugated with sugars or other polar molecules by transferase enzymes.
These potential biotransformations would likely alter the biological activity of the parent compound, potentially leading to detoxification or the generation of new bioactive molecules. Further research is needed to identify the specific enzymes and metabolic pathways involved in the biotransformation of this compound in fungal systems.
Mechanistic Investigations of Biological Activity of 5 Tert Butyl 2 Methyl 3 Furamide Analogues
In Vitro Receptor Binding and Functional Assays (e.g., allosteric modulation, enzyme inhibition)
Furan-3-carboxamide (B1318973) derivatives have been the subject of in vitro studies to determine their potential as inhibitors of various enzymes and their binding affinity to specific receptors. For instance, a series of novel hexahydrofuro[3,4-b]furans, which are structurally related to furan-3-carboxamides, have been identified as inhibitors of acyl-acyl carrier protein (ACP) thioesterase. nih.gov These compounds have shown promise as herbicides due to this inhibitory action. nih.gov
While specific receptor binding data for 5-(tert-butyl)-2-methyl-3-furamide is not extensively available in the reviewed literature, the broader class of furan-3-carboxamides has been investigated for their interaction with various biological targets. For example, some furan-conjugated tripeptides have been shown to inhibit protease enzymes. researchgate.net Computational studies, such as molecular docking, have been employed to predict the binding affinity of furan-2-carboxamide derivatives to viral proteins like the Monkeypox virus DNA polymerase and A42R protein. plos.org
The sigma receptor, a protein found throughout the body, including in the brain and major organs, has been a target for various ligands. core.ac.uk In vitro binding assays are crucial for identifying the affinity and selectivity of new compounds for sigma receptor subtypes. core.ac.uk Although direct binding of this compound to sigma receptors has not been reported, the methodologies used in these studies could be applied to investigate its potential interactions.
Functional assays are essential to understand the biological effects of these compounds beyond simple binding. These assays can reveal whether a compound acts as an agonist, antagonist, or allosteric modulator. For example, the modulation of the retinoic acid receptor-related orphan receptor γt (RORγt) by various ligands has been extensively studied through functional assays. nih.gov
The following table summarizes the types of in vitro assays used for related compounds:
| Assay Type | Target | Compound Class | Observed Effect |
| Enzyme Inhibition | Acyl-ACP Thioesterase | Hexahydrofuro[3,4-b]furans | Inhibition |
| Enzyme Inhibition | Protease | Furan-conjugated tripeptides | Inhibition |
| Receptor Binding | Sigma Receptors | Various ligands | Identification of binding affinities |
| Functional Assay | RORγt | Various ligands | Modulation of receptor activity |
| Molecular Docking | Monkeypox Virus Proteins | Furan-2-carboxamide derivatives | Predicted binding affinity |
Cellular Pathway Modulation in Model Systems
The biological activity of furan (B31954) derivatives often stems from their ability to modulate cellular signaling pathways. nih.gov Natural furan derivatives have been shown to exert regulatory effects on pathways such as the MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) signaling pathways. nih.gov These pathways are crucial in regulating cellular processes like inflammation and metabolism.
For instance, some furan derivatives exhibit anti-inflammatory effects by suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and by regulating the mRNA expression of inflammatory molecules. nih.gov The antioxidant properties of furan compounds, which involve scavenging free radicals, also contribute to their ability to modulate cellular pathways and mitigate oxidative stress. nih.gov
While direct studies on the cellular pathway modulation by this compound are limited, the known activities of related furan compounds provide a basis for future investigations. The structural characteristics of furan derivatives, including the presence of the furan ring and other aromatic moieties, are critical determinants of their biological activity and their ability to interact with cellular components. nih.gov
Target Identification and Validation Strategies
Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. For furan-3-carboxamide analogues, this process can involve a variety of strategies. One approach is the use of chemical probes and proteomic techniques. nih.gov For example, PROTACs (Proteolysis Targeting Chimeras) can be used to induce the degradation of specific target proteins, thereby helping to validate their role in a particular biological process. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, are also valuable tools for target identification. plos.org These methods can predict the binding of a compound to a panel of known protein targets, narrowing down the possibilities for experimental validation. plos.org For instance, such computational screening has been used to identify potential viral protein targets for furan-2-carboxamide derivatives. plos.org
Once a potential target is identified, validation is necessary to confirm its relevance. This can be achieved through various in vitro and in vivo experiments. For example, demonstrating a correlation between the binding of a compound to its target and the observed biological effect is a key aspect of target validation. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactive Furan-3-carboxamides
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. wikipedia.org For furan-3-carboxamides, SAR studies involve synthesizing and testing a series of analogues with systematic modifications to their structure. nih.govdrugdesign.org
Key aspects of SAR for furan-3-carboxamides include:
The Furan Ring: The furan ring itself is a key pharmacophore. nih.gov Modifications to the substituents on the furan ring can significantly impact activity.
The Carboxamide Linkage: The amide group is often involved in hydrogen bonding interactions with the biological target. drugdesign.org The nature of the substituents on the amide nitrogen is crucial for determining potency and selectivity.
Substituents at Positions 2 and 5: In the case of this compound, the tert-butyl group at position 5 and the methyl group at position 2 are important for its specific properties. Altering these groups can lead to changes in lipophilicity, steric hindrance, and electronic properties, all of which can affect biological activity.
A study on hexahydrofuro[3,4-b]furans, which are related to furan-3-carboxamides, conducted a broader SAR study that led to the identification of lead structures with strong herbicidal activity. nih.gov Similarly, SAR studies on furan-conjugated tripeptides have helped in identifying compounds with potent antitumor activity. researchgate.net These studies highlight the importance of systematic structural modifications to optimize the biological activity of furan-based compounds.
The following table illustrates hypothetical SAR trends based on general principles:
| Modification | Position | Potential Impact on Activity | Rationale |
| Replace tert-butyl with smaller alkyl group | 5 | Decrease in potency | Reduced van der Waals interactions with a hydrophobic pocket in the target. |
| Replace methyl with a larger group | 2 | Decrease in activity | Steric hindrance preventing optimal binding. |
| Modify the amide substituent | 3 | Altered potency and selectivity | Changes in hydrogen bonding capacity and overall molecular shape. |
Investigation of Anti-Inflammatory, Antimicrobial, or Herbicidal Properties of Related Derivatives
Furan-3-carboxamide derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.
Anti-inflammatory Properties: Many natural furan derivatives have been shown to possess anti-inflammatory effects. nih.gov These effects are often attributed to their antioxidant properties and their ability to suppress the production of inflammatory mediators. nih.gov The presence of the furan ring, along with other structural features, is believed to be crucial for this activity. nih.gov
Antimicrobial Properties: Several studies have reported the antimicrobial activity of furan-3-carboxamides against a variety of microorganisms, including bacteria and fungi. nih.govresearchgate.net The synthesis and evaluation of new series of furan-3-carboxamides have led to the discovery of compounds with significant in vitro antimicrobial activity. nih.gov The mechanism of action for their antimicrobial effects can involve the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov
Herbicidal Properties: As mentioned earlier, certain furan-3-carboxamide analogues, specifically hexahydrofuro[3,4-b]furans, have been developed as herbicides. nih.gov Their mode of action involves the inhibition of acyl-ACP thioesterase, an enzyme essential for fatty acid synthesis in plants. nih.gov
Modulation of Gene Expression and Protein Synthesis
For example, some compounds can interact with transcription factors, which are proteins that regulate the transcription of genes. nih.gov By binding to a transcription factor, a small molecule can either enhance or inhibit its ability to bind to DNA and initiate gene expression. Furan derivatives have been shown to regulate the mRNA expression of inflammatory mediators, indicating an effect at the level of gene expression. nih.gov
Furthermore, compounds can affect protein synthesis at the translational level. Post-translational modifications of proteins, such as phosphorylation and acetylation, play a crucial role in regulating their activity. nih.gov It is conceivable that furan-3-carboxamide analogues could indirectly influence these modification processes, thereby affecting the function of key proteins involved in various cellular pathways.
Applications of 5 Tert Butyl 2 Methyl 3 Furamide As a Building Block in Organic Synthesis
Precursor in the Synthesis of Novel Furan-Containing Heterocycles
The substituted furan (B31954) scaffold of 5-(tert-butyl)-2-methyl-3-furamide is a valuable starting point for the synthesis of various furan-containing heterocycles. The furan ring itself can participate in a variety of transformations, including cycloaddition reactions and electrophilic substitutions, to construct fused or appended heterocyclic systems. scholaris.ca For instance, the intramolecular Diels-Alder reaction of furan dienes (IMDAF) is a powerful method for constructing complex polycyclic structures. scholaris.ca While a study on the IMDAF reaction of derivatives of 2-methyl-3-furoic acid has been reported, specific examples starting from this compound are not detailed. scholaris.ca
The amide functional group in this compound offers a handle for further cyclization reactions. For example, it could potentially be used to construct fused pyrimidinones (B12756618) or other nitrogen-containing heterocycles by reacting the amide with appropriate bifunctional reagents. The general reactivity of furan derivatives in the synthesis of other heterocycles is well-documented, suggesting that this compound could serve as a precursor to a variety of novel heterocyclic structures. nih.gov
Role in the Construction of Complex Bioactive Molecules
Furan derivatives are integral components of many biologically active molecules, exhibiting a wide range of therapeutic properties. uni.lunih.govnih.gov The structural motif of this compound, particularly the substituted furan ring, can be found in various complex molecules. For instance, a related compound, 5-(tert-butyl)-2-methyl-N-(5-methyl-3-isoxazolyl)-3-furamide, is documented in the PubChem database, indicating the incorporation of the 5-(tert-butyl)-2-methyl-3-furoyl scaffold into a molecule with a linked isoxazole, another important pharmacophore. nih.gov
The synthesis of complex bioactive molecules often involves the coupling of different fragments. nih.gov The amide functionality of this compound allows for its conjugation to other molecules of biological interest, such as peptides or other heterocyclic systems, through amide bond formation or modification. The tert-butyl group can also play a role in modulating the metabolic stability of a potential drug candidate by protecting it from oxidative metabolism. nih.gov While direct evidence of this compound being used in the synthesis of specific commercial drugs is not available in the searched literature, its potential as a scaffold for constructing novel bioactive compounds is evident from the established importance of the furan moiety in medicinal chemistry. nih.govnih.gov
Derivatization Strategies for Enhancing Specific Properties
Derivatization of a lead compound is a common strategy in medicinal chemistry to enhance its biological activity, selectivity, or pharmacokinetic properties. semanticscholar.orgmdpi.com The this compound molecule offers several sites for derivatization.
Amide Nitrogen: The N-H bond of the primary amide can be substituted to generate secondary or tertiary amides. This allows for the introduction of a wide variety of functional groups that can influence properties like solubility, lipophilicity, and biological target interaction. The synthesis of the related N-substituted derivative, 5-(tert-butyl)-2-methyl-N-(5-methyl-3-isoxazolyl)-3-furamide, exemplifies this strategy. nih.gov
Furan Ring: The furan ring can undergo electrophilic substitution, although the directing effects of the existing substituents would need to be considered. The positions on the ring that are not substituted could potentially be functionalized to introduce additional diversity.
Methyl Group: The methyl group at the 2-position could potentially be functionalized, for example, through radical halogenation followed by nucleophilic substitution, to introduce further modifications.
The modification of substituents on aromatic and heterocyclic rings is a key strategy for tuning the electronic and photophysical properties of materials, for instance in the development of compounds with thermally activated delayed fluorescence (TADF). researchgate.net While not directly studied for this compound, such derivatization strategies could be applied to modulate its properties for various applications.
Green Chemistry Approaches in its Synthetic Applications
Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. mdpi.com While specific green chemistry protocols for the synthesis and application of this compound are not extensively documented, general green chemistry approaches are applicable to furan derivatives.
One area of focus in green chemistry is the use of sustainable solvents. 2-Methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has been evaluated as a green alternative to other solvents in processes like chromatography. bohrium.com The use of such green solvents in the synthesis and purification of this compound and its derivatives would align with green chemistry principles.
Another principle is the use of efficient, metal-free catalysts. For instance, metal-free C-S coupling reactions promoted by reagents like tert-butyl nitrite (B80452) have been developed as an environmentally friendly method for synthesizing certain sulfur-containing compounds. rsc.org The development of similar green catalytic methods for the derivatization of the furan ring in this compound would be a valuable contribution. Furthermore, the use of oxidizing agents like tert-butyl hydroperoxide (TBHP) in the conversion of biomass-derived furans represents a greener approach to producing valuable chemicals. rsc.orgnih.gov
Q & A
Q. How can reaction mechanisms for tert-butyl group introduction be validated experimentally?
- Isotopic labeling : Use ¹³C-labeled tert-butyl precursors to track incorporation via MS.
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated reagents.
- In-situ IR spectroscopy : Monitor intermediate formation (e.g., carbamate linkages) .
Data Contradiction Management
Q. How to reconcile discrepancies in reported stability profiles of tert-butyl furan derivatives?
- Controlled stress testing : Expose the compound to varying pH, temperature, and UV light.
- Comparative studies : Replicate literature protocols to identify methodological variability (e.g., solvent purity, oxygen levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
